Doxepin Hydrochloride
Overview
Description
Cidoxepin hydrochloride, also known as (Z)-doxepin hydrochloride, is a tricyclic antidepressant. It is the cis or (Z) stereoisomer of doxepin, which is a mixture of (E) and (Z) isomers used commercially. Cithis compound was developed in the 1960s but was never marketed. It acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated and is currently under development as an antihistamine for the treatment of chronic urticaria .
Preparation Methods
The synthesis of cidoxepin hydrochloride involves the following steps:
Formation of the dibenzoxepin ring: The initial step involves the formation of the dibenzoxepin ring system.
Introduction of the dimethylamino group:
Formation of the (Z)-isomer: The final step involves the formation of the (Z)-isomer of doxepin.
Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) to separate the (Z)-isomer from the (E)-isomer .
Chemical Reactions Analysis
Cidoxepin hydrochloride undergoes several types of chemical reactions:
Oxidation: It can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the dimethylamino group or the aromatic ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic conditions, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs .
Scientific Research Applications
Cidoxepin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of tricyclic antidepressants.
Biology: It is used in studies investigating the effects of serotonin-norepinephrine reuptake inhibitors on biological systems.
Medicine: It is being developed as an antihistamine for the treatment of chronic urticaria and has been investigated for the treatment of allergic rhinitis, atopic dermatitis, and contact dermatitis.
Mechanism of Action
Cidoxepin hydrochloride exerts its effects through several mechanisms:
Serotonin-Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission.
H1 Receptor Antagonism: It blocks histamine H1 receptors, reducing histamine-mediated allergic responses.
Anticholinergic Activity: It blocks acetylcholine receptors, reducing cholinergic activity and producing sedative effects.
Comparison with Similar Compounds
Cidoxepin hydrochloride is similar to other tricyclic antidepressants such as:
Doxepin: A mixture of (E) and (Z) isomers, used commercially as an antidepressant and antihistamine.
Amitriptyline: Another tricyclic antidepressant, used for the treatment of depression and anxiety.
Clomipramine: Used for the treatment of obsessive-compulsive disorder.
Imipramine: Used for the treatment of depression and enuresis.
Cithis compound is unique in that it is the (Z)-isomer of doxepin and has been found to have more antidepressant activity than the (E)-isomer .
Properties
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-CULRIWENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25127-31-5, 1229-29-4 | |
Record name | Cidoxepin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxepin Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxepin Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxepin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIDOXEPIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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